2,5-Dichloro-4-methoxybenzonitrile
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Overview
Description
2,5-Dichloro-4-methoxybenzonitrile: is an organic compound with the molecular formula C8H5Cl2NO and a molecular weight of 202.04 g/mol . It is a derivative of benzonitrile, where the benzene ring is substituted with two chlorine atoms at the 2 and 5 positions and a methoxy group at the 4 position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-methoxybenzonitrile typically involves the chlorination of 4-methoxybenzonitrile. One common method is the reaction of 4-methoxybenzonitrile with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-methoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: 2,5-Dichloro-4-methoxybenzaldehyde or 2,5-Dichloro-4-methoxybenzoic acid.
Reduction: 2,5-Dichloro-4-methoxybenzylamine.
Scientific Research Applications
2,5-Dichloro-4-methoxybenzonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
- 2,4-Dichloro-5-methoxybenzonitrile
- 2,6-Dichloro-4-methoxybenzonitrile
- 2,5-Dichloro-4-ethoxybenzonitrile
Comparison: 2,5-Dichloro-4-methoxybenzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and properties. For example, the position of the chlorine atoms and the methoxy group can affect the compound’s electronic distribution and steric hindrance, leading to differences in chemical behavior and biological activity compared to similar compounds .
Properties
IUPAC Name |
2,5-dichloro-4-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNFJRVRZCULIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79025-39-1 |
Source
|
Record name | 2,5-dichloro-4-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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